

Spectroscopic Profile of 6-Amino-1-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-methyluracil

Cat. No.: B114629

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Amino-1-methyluracil** (CAS No. 2434-53-9), a key intermediate in pharmaceutical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **6-Amino-1-methyluracil**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.15	s	3H	N1-CH ₃
4.85	s	1H	C5-H
6.70 (broad)	s	2H	NH ₂
10.50 (broad)	s	1H	N3-H

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Assignment
28.5	N1-CH ₃
76.0	C5
151.0	C4
155.5	C2
162.0	C6

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3400-3200	N-H stretching (amine and amide)
3100-3000	C-H stretching (aromatic/vinyl)
2950-2850	C-H stretching (methyl)
1710-1650	C=O stretching (amide)
1640-1600	N-H bending (amine)
1600-1550	C=C stretching

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
141	100	[M] ⁺ (Molecular Ion)
126	40	[M-CH ₃] ⁺
98	60	[M-HNCO] ⁺
70	30	Further fragmentation

Ionization Method: Electron Impact (EI)

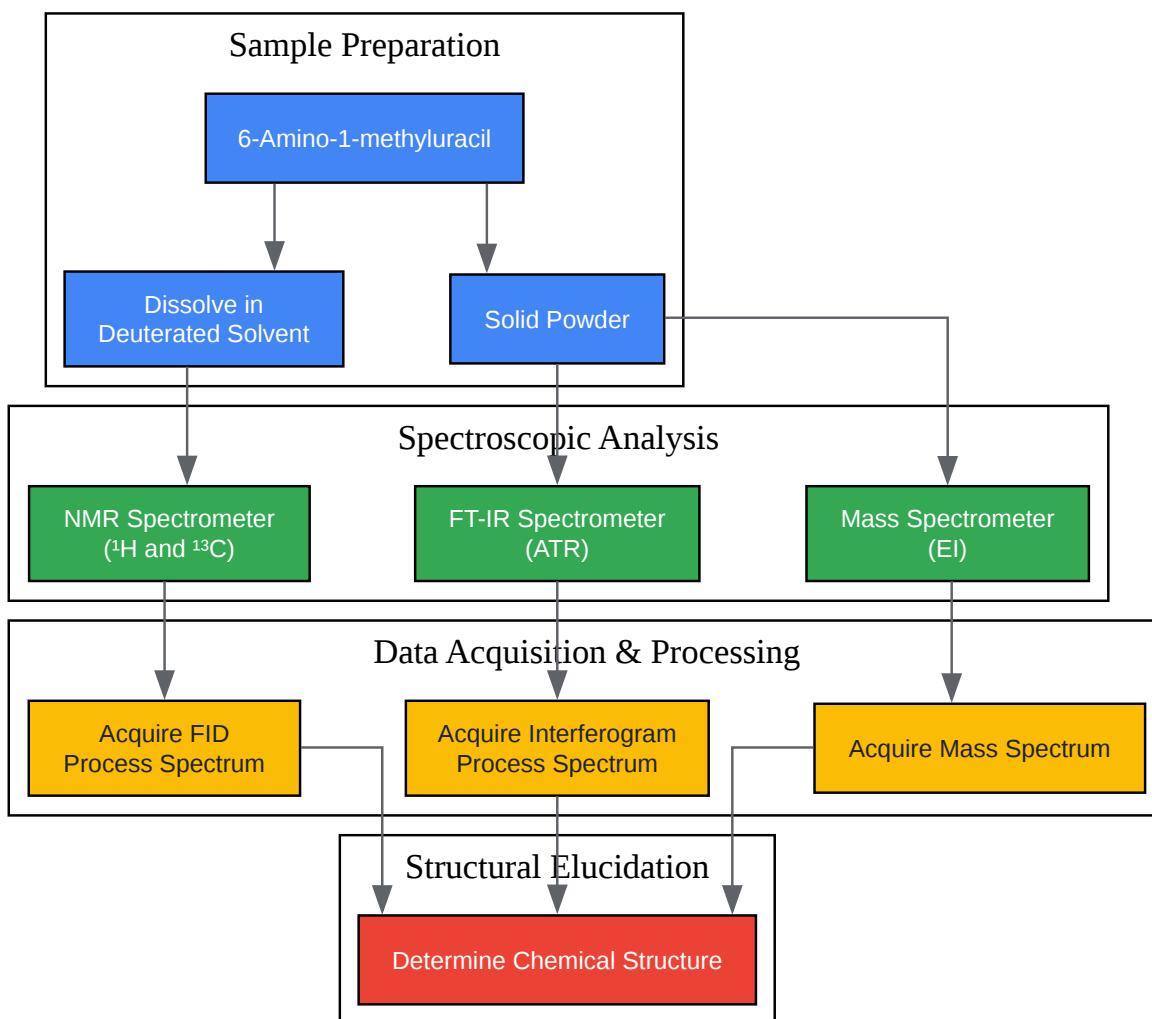
Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **6-Amino-1-methyluracil** (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, broadband proton decoupling was used to simplify the spectrum to single peaks for each carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **6-Amino-1-methyluracil** powder was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an Electron Impact (EI) ionization source. A small amount of the solid sample was introduced into the instrument via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Amino-1-methyluracil**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **6-Amino-1-methyluracil**.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-1-methyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114629#6-amino-1-methyluracil-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com